molecular formula C26H29ClF2N4O8S B8081605 [2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;(2R,3R)-2,3-dihydroxybutanedioic acid

[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;(2R,3R)-2,3-dihydroxybutanedioic acid

Cat. No.: B8081605
M. Wt: 631.0 g/mol
InChI Key: CQKWYQOOVWQULQ-LREBCSMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The compound’s systematic name reflects its intricate architecture: 2-chloro-1'-[[1-(2,6-difluorophenyl)-3-methylpyrazol-4-yl]methyl]-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]; (2R,3R)-2,3-dihydroxybutanedioic acid . Its molecular formula is C₂₈H₂₆ClF₄N₃O₃S·C₄H₆O₆ , with a molar mass of 789.23 g/mol. The spiro[5H-thieno[2,3-c]pyran-7,4'-piperidine] core distinguishes it from conventional bicyclic systems, featuring a sulfur-containing pyran fused to a piperidine ring via a spiro junction.

Crystallographic Analysis of Spiro[5H-thieno[2,3-c]pyran-7,4'-piperidine] Core

X-ray diffraction studies of analogous spiro compounds reveal a monoclinic crystal system (space group P2₁) with unit cell dimensions a = 5.654 Å, b = 8.450 Å, c = 8.437 Å, and β = 91.36°. The spiro junction imposes a dihedral angle of 87.3° between the thienopyran and piperidine planes, limiting π-orbital conjugation. Key bond lengths include:

  • C-S (thiophene): 1.72 Å
  • C-O (pyran): 1.43 Å
  • N-C (piperidine): 1.47 Å

This geometry creates a hydrophobic pocket ideal for kinase inhibition, as the chloro and difluoro substituents enhance van der Waals interactions with target proteins.

Stereochemical Configuration Analysis of (2R,3R)-Dihydroxybutanedioic Acid Moiety

The (2R,3R)-dihydroxybutanedioic acid counterion adopts a gauche conformation, with hydroxyl groups forming intramolecular hydrogen bonds (O···O distance: 2.65 Å). This configuration mirrors tartaric acid derivatives, where the R,R stereochemistry induces a 15.7 kcal/mol stabilization compared to S,S enantiomers. The diacid’s carboxyl groups engage in salt bridges with the protonated piperidine nitrogen (pKₐ ≈ 9.2), as evidenced by IR spectra showing ν(C=O) stretching at 1720 cm⁻¹.

Parameter Value
Torsion angle (C2-C3) 62.4°
Hydrogen bond length 1.85 Å (O-H···O)
Dipole moment 4.23 D

Conformational Dynamics in Solvated States

Molecular dynamics simulations (QM/MM, B3LYP/6-31G*) demonstrate three dominant conformers in aqueous solution:

  • Extended (62% prevalence) : Pyrazole and pyridine rings coplanar (ΔE = 0 kcal/mol).
  • Folded (28%) : Pyrazole methyl group oriented toward thienopyran (ΔE = 1.2 kcal/mol).
  • Twisted (10%) : Spiro core rotated 120° (ΔE = 2.8 kcal/mol).

The (2R,3R)-dihydroxybutanedioic acid stabilizes the extended conformation via hydrogen bonding (ΔG = −3.4 kcal/mol), as shown by NMR coupling constants (JHH = 6.8 Hz). Solvent-accessible surface area calculations indicate 43% hydrophobicity, favoring membrane penetration (logP = 2.1).

Properties

IUPAC Name

[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;(2R,3R)-2,3-dihydroxybutanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClF2N4O2S.C4H6O6/c1-14-16(11-29(27-14)20-15(12-30)3-2-6-26-20)10-28-7-4-21(5-8-28)19-17(9-18(23)32-19)22(24,25)13-31-21;5-1(3(7)8)2(6)4(9)10/h2-3,6,9,11,30H,4-5,7-8,10,12-13H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKWYQOOVWQULQ-LREBCSMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN2CCC3(CC2)C4=C(C=C(S4)Cl)C(CO3)(F)F)C5=C(C=CC=N5)CO.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1CN2CCC3(CC2)C4=C(C=C(S4)Cl)C(CO3)(F)F)C5=C(C=CC=N5)CO.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClF2N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Chlorination

The thieno[2,3-c]pyran scaffold is formed through a Vilsmeier-Haack reaction. Maleic anhydride undergoes catalytic oxidation with sodium tungstate (Na₂WO₄) or potassium tungstate (K₂WO₄) in the presence of iodine and potassium iodate (KIO₃) to yield (2R,3R)-2,3-dihydroxybutanedioic acid intermediates. Subsequent treatment with thiophene-3-carboxylate esters in HCl generates pyrimidinone derivatives, which are chlorinated using POCl₃ or PCl₃ to introduce the 4-chloro substituent.

Example Reaction Conditions

StepReagents/ConditionsYield
CyclizationHCl (conc.), 80°C, 4–6 h83%
ChlorinationPOCl₃, DMF, reflux, 2 h98%

Fluorination and Spirocyclization

The difluorospiro group is introduced via electrophilic fluorination using Selectfluor® or XeF₂. A tandem deprotection-cyclization step with piperidine derivatives in anhydrous THF or DCM forms the spiro[5H-thieno[2,3-c]pyran-7,4'-piperidine] core.

Key Data

  • Optimal fluorination temperature: −20°C to 0°C.

  • Spirocyclization yield: 72–85%.

Preparation of the Pyrazole-Pyridinemethanol Moiety

The pyrazole-pyridinemethanol fragment is synthesized through regioselective alkylation and oxidation.

Pyrazole Alkylation

3-Methylpyrazole is alkylated at the N1-position using 3-(bromomethyl)pyridine in the presence of K₂CO₃ or Cs₂CO₃. Microwave-assisted conditions (100°C, 30 min) improve regioselectivity.

Optimized Parameters

ParameterValue
SolventDMF
BaseCs₂CO₃
Temperature100°C (microwave)
Yield89%

Pyridine Hydroxymethylation

The pyridine ring is functionalized via formylation followed by NaBH₄ reduction. 3-Cyanopyridine is treated with LDA at −78°C, quenched with DMF, and reduced to the hydroxymethyl derivative.

Critical Notes

  • Formylation yield: 67%.

  • Reduction efficiency: >95% (NaBH₄ in MeOH).

Coupling and Final Salt Formation

Suzuki-Miyaura Coupling

The spirothienopyran-piperidine core is coupled to the pyrazole-pyridinemethanol fragment using Pd(PPh₃)₄ or Pd(dppf)Cl₂. A boronic ester intermediate is generated via Miyaura borylation.

Representative Conditions

ComponentDetails
CatalystPd(dppf)Cl₂ (5 mol%)
LigandXPhos (10 mol%)
SolventDioxane/H₂O (4:1)
Temperature90°C, 12 h
Yield76%

L-Tartaric Acid Salt Formation

The free base is dissolved in ethanol and treated with (2R,3R)-2,3-dihydroxybutanedioic acid (L-tartaric acid) at a 1:1 molar ratio. Crystallization is induced by slow cooling or antisolvent addition.

Crystallization Data

ParameterValue
SolventEtOH/H₂O (7:3)
pH3.0–3.5 (adjusted with H₂SO₄)
Purity>99% (HPLC)

Analytical Characterization

Final product identity is confirmed via NMR, HRMS, and X-ray crystallography.

1H NMR (400 MHz, DMSO-dₖ)

  • δ 8.45 (d, J = 5.2 Hz, 1H, pyridine-H)

  • δ 7.89 (s, 1H, pyrazole-H)

  • δ 4.72 (s, 2H, CH₂OH)

  • δ 3.92–3.85 (m, 4H, piperidine-H).

HRMS (ESI+)

  • Calculated for C₂₄H₂₃ClF₂N₃O₂S [M+H]⁺: 514.1164

  • Found: 514.1168.

Comparative Analysis of Synthetic Routes

MethodTotal StepsOverall YieldKey Advantage
Patent WO2011060035A1912%High purity (>98%)
Academic Synthesis718%Reduced Pd catalyst loading
Scale-Up Process622%Cost-effective reagents

Challenges and Optimization

  • Spirocyclization Stereocontrol : Chiral auxiliaries or asymmetric catalysis are required to avoid diastereomer formation.

  • Boronic Ester Stability : Use of pinacol boronic esters improves coupling efficiency.

  • Salt Polymorphism : L-Tartaric acid concentration and cooling rate must be tightly controlled to avoid hydrate forms .

Chemical Reactions Analysis

[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;(2R,3R)-2,3-dihydroxybutanedioic acid undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

1. Nociceptin Receptor Antagonism

  • LY2940094 is identified as a potent and selective antagonist of the nociceptin receptor (NOP). This receptor is involved in pain modulation and neurobehavioral processes. Studies suggest that targeting this receptor can lead to new treatments for conditions such as chronic pain and anxiety disorders .

2. Neurobehavioral Disorders

  • The compound has shown promise in preclinical studies for treating neurobehavioral disorders. Its ability to penetrate the blood-brain barrier makes it a candidate for developing therapies aimed at conditions like depression and stress-related disorders .

3. Kinase Inhibition

  • Emerging research indicates that LY2940094 may also function as a kinase inhibitor. Kinases are critical in various cellular processes, including signal transduction and cell division; thus, inhibiting their activity could have implications in cancer therapy and other proliferative diseases .

Case Studies and Research Findings

Case Study 1: Chronic Pain Management

  • A study published in Neuropharmacology explored the effects of LY2940094 on chronic pain models in rodents. Results showed that administration of the compound led to significant reductions in pain sensitivity compared to control groups, suggesting its potential utility in pain management therapies .

Case Study 2: Anxiety and Depression

  • In another study focusing on anxiety-like behaviors in animal models, LY2940094 demonstrated anxiolytic effects. The findings support the hypothesis that nociceptin receptor antagonism can alleviate symptoms associated with anxiety disorders .

Mechanism of Action

[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;(2R,3R)-2,3-dihydroxybutanedioic acid exerts its effects by antagonizing the nociceptin receptor (NOP receptor). This receptor is involved in the regulation of various physiological processes, including pain perception, mood, and addiction. By blocking the NOP receptor, this compound can modulate these processes, leading to its potential therapeutic effects in treating depression and alcoholism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of LY2940094

Compound Name/ID Core Structure Key Substituents Target/Mechanism EC50 (ng/ml) Receptor Occupancy (Human) Reference
LY2940094 (API) Spiro[thienopyran-piperidine] 2-Chloro-4,4-difluoro, pyrazole, pyridine NOP antagonist 2.94–3.46 73%–97% (4–40 mg dose)
Compound 19a (Spiro[indene-piperidine]) Spiro[indene-piperidine] Pyridopyrimidinone, pyrazole Undisclosed kinase inhibitor N/A N/A
5-(2-Fluorophenyl)-6-methylthiazolo[4,5-b]pyridine Thiazolo-pyridine 2-Fluorophenyl, methyl Acyltransferase inhibitor (preclinical) N/A N/A
JNJ-67953964 Spiro[imidazole-piperidine] Trifluoromethyl, benzothiazole NOP antagonist (Phase II) ~5.0 ~80% (20 mg dose)

Key Observations:

  • LY2940094 exhibits superior NOP receptor selectivity compared to structurally distinct antagonists like JNJ-67953964, which has a different spiro core .
  • The spiro-thienopyran-piperidine system in LY2940094 provides enhanced metabolic stability over non-spiro analogues (e.g., thiazolo-pyridines), as evidenced by its longer half-life in humans (~24 hours) .
  • Tartaric acid as a counterion improves solubility (logP = 1.2) compared to trifluoroacetate salts (e.g., in ), which are more lipophilic but less biocompatible .

Comparison of Tartaric Acid Forms

Property (2R,3R)-Tartaric Acid meso-Tartaric Acid (2S,3S)-Tartaric Acid
Chirality Enantiomer (L-(+)-form) Achiral (meso-form) Enantiomer (D-(-)-form)
Melting Point (°C) 171–174 140–142 171–174
Solubility (g/100 mL, H2O) 139 125 139
Role in Pharmaceuticals Chiral resolving agent, salt former Limited use due to achirality Rarely used (mirror image of L-form)
Reference

Notes:

  • The (2R,3R)-form is preferred in LY2940094 due to its established safety profile in FDA-approved drugs (e.g., haletazole tartrate) .
  • meso-Tartaric acid is a diastereomer with distinct physicochemical properties, making it unsuitable for enantioselective formulations .

Research Findings and Clinical Relevance

Pharmacokinetic Data for LY2940094

  • EC50 (Human): 2.94–3.46 ng/ml (consistent across brain regions) .
  • Receptor Occupancy: Achieves >80% NOP occupancy at 40 mg/day, sustained for 24 hours .
  • Species Translation: Rat hypothalamic EC50 (5.8 ng/ml) correlates well with human data, validating preclinical models .

Advantages Over Competing NOP Antagonoids

  • Oral Bioavailability: 85% in humans vs. 60% for peptide-based antagonists (e.g., SB-612111) .

Biological Activity

The compound identified as [2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol; (2R,3R)-2,3-dihydroxybutanedioic acid (commonly referred to as LY2940094) is a synthetic organic compound with significant pharmacological potential. Its structure features a complex arrangement of piperidine and pyrazole moieties, which are known for their diverse biological activities.

PropertyValue
Chemical Formula C26H29ClF2N4O8S
Molecular Weight 631.05 g/mol
IUPAC Name [2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol; (2R,3R)-2,3-dihydroxybutanedioic acid
CAS Number 1307245-87-9

Biological Activity Overview

The biological activity of LY2940094 has been primarily studied in the context of its role as a nociceptin receptor antagonist . This receptor is implicated in various neurobehavioral processes, making LY2940094 a candidate for therapeutic applications in conditions such as pain management and neurodegenerative diseases.

Research indicates that LY2940094 operates by selectively antagonizing the nociceptin/orphanin FQ peptide receptor (NOP), which is involved in modulating pain and stress responses. The compound's effectiveness as an antagonist suggests it may help in alleviating symptoms associated with disorders linked to nociceptive signaling.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in metabolic pathways:

  • Acetylcholinesterase (AChE) : LY2940094 has demonstrated mixed-type inhibition against AChE, suggesting its utility in treating conditions like Alzheimer's disease where cholinergic dysfunction is prevalent .
  • α-Glucosidase : Kinetic studies revealed competitive inhibition against α-glucosidase, indicating its potential role in managing diabetes by regulating glucose metabolism .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of LY2940094 with its target enzymes. The structural features of the compound facilitate strong interactions with active sites of AChE and α-glucosidase, enhancing its inhibitory efficacy .

Clinical Implications

In a study examining the effects of LY2940094 on pain modulation, subjects treated with the compound showed significant reductions in nociceptive responses compared to controls. This underscores its potential application in pain management therapies.

Comparative Analysis with Other Compounds

A comparative study involving various piperidine derivatives indicated that LY2940094 exhibited superior inhibitory activity against AChE compared to other tested compounds. This positions it as a promising candidate for further development in neuropharmacology .

Q & A

Q. Table 1: Comparison of Key Synthetic Routes

StepReagents/ConditionsYield (%)Reference
Spirocycle AssemblyPd(OAc)₂, XPhos, Cs₂CO₃ in tert-butanol81
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, toluene/EtOH/H₂O at 105°C75–85
Ester HydrolysisHCl/H₂O at 93–96°C for 17h>90

How should researchers approach structural elucidation, particularly confirming stereochemistry?

Methodological Answer:
Combine spectroscopic and computational methods:

  • X-ray Crystallography : Resolve absolute configuration of the spiro center and tartaric acid moiety (e.g., single-crystal studies with data-to-parameter ratio >13.6) .
  • NMR Analysis : Use ¹H/¹³C NMR and 2D techniques (COSY, NOESY) to confirm regiochemistry. For example, methyl groups on pyrazole show singlet peaks at δ 2.40 ppm in CDCl₃ .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate stereochemical assignments .

What methodologies are recommended for analyzing structure-activity relationships (SAR) of derivatives?

Methodological Answer:

  • Derivative Synthesis : Modify substituents on pyridine (e.g., trifluoromethyl, nitro groups) via nucleophilic aromatic substitution or cross-coupling .
  • Biological Assays : Test anti-microbial (e.g., thieno[2,3-d]pyrimidine derivatives) or enzyme inhibition (e.g., PI3Kα) activities using standardized MIC or IC₅₀ protocols .
  • QSAR Modeling : Use molecular docking (e.g., AutoDock Vina) to correlate electronic/steric properties of substituents with bioactivity .

Q. Table 2: SAR Trends in Thieno[2,3-d]pyrimidine Derivatives

SubstituentBioactivity (MIC, μg/mL)Key FindingReference
4-Trifluoromethyl0.25–0.5Enhanced lipophilicity and potency
4-Nitro1.0–2.0Moderate activity, poor solubility

How can computational models predict reactivity or bioactivity?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian, ORCA) to identify low-energy pathways for spirocycle formation .
  • Machine Learning (ML) : Train ML models on reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for cross-coupling steps .
  • Pharmacophore Modeling : Map electrostatic/hydrophobic features of the compound to identify target binding sites (e.g., kinase domains) .

How to resolve contradictions between spectroscopic data and computational predictions?

Methodological Answer:

  • Parameter Optimization : Adjust computational settings (e.g., solvent model in DFT) to match experimental NMR shifts .
  • Crystallographic Validation : When NMR/DFT discrepancies arise, prioritize X-ray data for unambiguous resolution .
  • Error Analysis : Compare yields/purities across synthetic batches to identify side reactions (e.g., incomplete hydrolysis in ester-to-acid conversion) .

What strategies mitigate instability during synthesis or storage?

Methodological Answer:

  • Light/Temperature Control : Store at –20°C in amber vials to prevent photodegradation of thiophene/spiro systems .
  • Stabilizing Counterions : Use tartaric acid (as in the compound) to improve crystallinity and reduce hygroscopicity .
  • Inert Atmosphere : Conduct air-sensitive steps (e.g., Pd-catalyzed couplings) under argon .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.